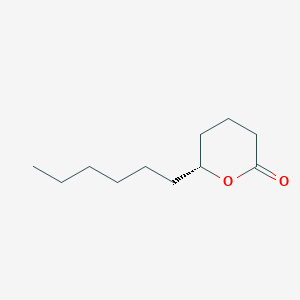

(R)-6-Hexyltetrahydro-2H-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

108861-12-7 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.28 |

Purity |

95% min. |

Synonyms |

Delta - 6R - Undecalactone |

Origin of Product |

United States |

Lactones and the Significance of R 6 Hexyltetrahydro 2h Pyran 2 One

Contextualization within Natural Product Chemistry

Lactones are widespread in nature, contributing to the flavors and aromas of many fruits, dairy products, and fermented foods. nih.gov They also play critical roles as pheromones in the animal kingdom and exhibit a range of biological activities. nih.gov The specific enantiomer of a chiral lactone is often responsible for its characteristic sensory properties and biological function. While both enantiomeric forms of lactones occur in nature, the (R)-chiral forms tend to be predominant, particularly as the alkyl chain length increases.

(R)-6-Hexyltetrahydro-2H-pyran-2-one belongs to the class of organic compounds known as delta valerolactones. foodb.ca These are cyclic organic compounds containing an oxan-2-one moiety. foodb.ca The racemic mixture, δ-undecalactone, is a known flavoring agent with a creamy, coconut, and fatty taste. foodb.ca It has been reported in various foods, including butter, milk, and fruits. nih.gov The focus on the (R)-enantiomer stems from the general principle in natural product chemistry that specific stereoisomers are often responsible for the distinct biological and sensory properties of a molecule.

Academic Research Trajectories of Chiral Lactones

The synthesis of chiral lactones is a significant area of academic research due to their importance as building blocks for complex natural products and their own inherent biological activities. Research has focused on developing stereoselective and enantioselective methods to access specific enantiomers of lactones.

Key research trajectories in the synthesis of chiral δ-lactones include:

Biocatalysis: The use of enzymes, such as carbonyl reductases, to achieve high enantioselectivity in the synthesis of chiral lactones. For instance, an engineered carbonyl reductase from Serratia marcescens has been used for the asymmetric synthesis of various γ- and δ-lactones with high stereoselectivities. rsc.org

Asymmetric Synthesis: The development of chemical methods that employ chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction. This is a crucial area for producing single-enantiomer drugs and other bioactive molecules. nih.gov

Chiral Pool Synthesis: The use of readily available enantiomerically pure natural products as starting materials for the synthesis of target chiral molecules.

Enantioselective Separation: Techniques like chiral gas chromatography are employed to separate and analyze the enantiomers of lactones, which is essential for determining the enantiomeric purity of synthetic products and for studying the distribution of enantiomers in natural samples. researchgate.netgcms.czrestek.com

Research into chiral lactones is driven by the need for enantiomerically pure compounds for applications in the flavor and fragrance industry, as well as for the development of new pharmaceuticals and agrochemicals. The specific synthesis of this compound is an example of the broader effort to develop methods for the stereocontrolled synthesis of this important class of molecules.

Interactive Data Tables

Below are tables summarizing key data for 6-Hexyltetrahydro-2H-pyran-2-one.

Table 1: Physicochemical Properties of 6-Hexyltetrahydro-2H-pyran-2-one

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H20O2 | nist.gov |

| Molecular Weight | 184.28 g/mol | nist.gov |

| Appearance | Colorless liquid | scentree.co |

| Boiling Point | 298.4°C | scentree.co |

| Density | 0.958 g/cm³ | scentree.co |

| Refractive Index @20°C | 1.457 - 1.461 | scentree.co |

Synthetic Methodologies for R 6 Hexyltetrahydro 2h Pyran 2 One

Retrosynthetic Analysis Approaches

The strategic disconnection of (R)-6-hexyltetrahydro-2H-pyran-2-one reveals several viable synthetic pathways. The most direct approach involves the cyclization of a 5-hydroxyundecanoic acid derivative. This key intermediate can be disconnected in various ways to identify readily available starting materials.

A primary retrosynthetic disconnection breaks the ester bond of the lactone ring, leading to the precursor, 5-hydroxyundecanoic acid. The chirality of the target molecule necessitates a stereoselective synthesis of this precursor. The hydroxyl group at the C5 position and the carboxyl group are the key functionalities to be constructed.

Further disconnection of the 5-hydroxyundecanoic acid backbone between C4 and C5 could lead to a strategy involving the coupling of a C4 aldehyde with a C7 organometallic reagent. Alternatively, disconnection between C5 and C6 suggests a pathway starting from a protected 5-oxohexanoic acid derivative, which can then be subjected to an asymmetric addition of a hexyl nucleophile.

Another significant retrosynthetic strategy involves the Baeyer-Villiger oxidation of a corresponding cyclopentanone (B42830) precursor. This approach transforms a readily accessible five-membered ring into the desired six-membered lactone, with the stereochemistry being potentially controlled by the choice of a chiral catalyst or by starting from an enantiomerically pure cyclopentanone.

Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure this compound heavily relies on asymmetric synthesis techniques to control the stereocenter at the C6 position. These methods can be broadly categorized into chiral auxiliary-mediated strategies, asymmetric catalysis, and chemoenzymatic protocols.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. While specific examples for the synthesis of this compound are not extensively documented in readily available literature, the principles of established chiral auxiliaries can be applied.

For instance, Evans oxazolidinones are widely used to direct asymmetric alkylation reactions. An acetate-derived Evans auxiliary could be alkylated with a suitable electrophile to introduce the hexyl group and establish the chiral center. Subsequent removal of the auxiliary and further functional group manipulations would lead to the target lactone. Similarly, other auxiliaries like pseudoephedrine amides or Oppolzer's camphorsultam could be employed in analogous strategies. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type of Reaction | Potential Application in Synthesis |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation | Alkylation of an enolate to introduce the hexyl chain with stereocontrol. |

| Pseudoephedrine Amides | Asymmetric Alkylation | Similar to Evans auxiliaries, directing the addition of the hexyl group. |

Asymmetric Catalysis in Total Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

Organocatalysis employs small organic molecules as catalysts. For the synthesis of δ-lactones, organocatalytic methods can be applied to create key intermediates with high enantioselectivity. For example, proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Michael reactions, which can be used to construct the carbon skeleton of the target molecule. An asymmetric Michael addition of an aldehyde to a nitroalkene, followed by a Nef reaction and subsequent reduction and lactonization, represents a plausible organocatalytic route.

Transition metal complexes with chiral ligands are powerful catalysts for a wide range of enantioselective transformations. Asymmetric hydrogenation of a ketone precursor, such as 5-oxoundecanoic acid or its ester, is a direct approach to establish the chiral hydroxyl group. Chiral ruthenium or rhodium complexes with ligands like BINAP are known to be highly effective for such reductions.

Another powerful metal-catalyzed method is asymmetric allylic alkylation. A substrate containing an allylic leaving group can be reacted with a nucleophile in the presence of a chiral palladium or iridium catalyst to form a new carbon-carbon bond with high enantioselectivity. This strategy could be employed to construct the C5-C6 bond of the lactone precursor.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical reactions. Enzymes, particularly lipases and dehydrogenases, are highly effective for the kinetic resolution of racemic mixtures and the asymmetric synthesis of chiral molecules.

A prominent chemoenzymatic route to this compound involves the enzymatic reduction of a ketone precursor. For instance, a carbonyl reductase variant, SmCRM5, derived from Serratia marcescens, has been engineered to show high specific activity and stereoselectivity in the reduction of 5-oxodecanoic acid to (R)-5-hydroxydecanoic acid, which then cyclizes to form (R)-δ-decalactone (a close analog). This biocatalytic reduction can achieve high enantiomeric excess (ee) and yield. rsc.org

Lipases are also widely used for the kinetic resolution of racemic alcohols or esters. For example, a racemic mixture of 5-hydroxyundecanoic acid or its ester could be subjected to lipase-catalyzed acylation or hydrolysis. The enzyme will selectively react with one enantiomer, allowing for the separation of the unreacted (R)-enantiomer or the acylated (S)-enantiomer. Subsequent chemical steps can then convert the resolved intermediate into the target lactone.

Table 2: Selected Chemoenzymatic Syntheses of (R)-δ-Lactones

| Enzyme | Precursor | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|

This enzymatic approach offers a green and efficient alternative to traditional chemical methods, often proceeding under mild reaction conditions with high selectivity. rsc.org

Total Synthesis Routes and Efficiency Considerations

One of the most effective strategies involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone. scentree.coasianpubs.org This reaction introduces the oxygen atom into the ring structure to form the lactone. For the synthesis of δ-undecalactone, this typically involves the oxidation of 2-hexylcyclopentanone (B84021) using a peracid. scentree.co While this method is robust for creating the core lactone structure, achieving high enantioselectivity for the (R)-enantiomer often requires a subsequent resolution step or the use of a chiral catalyst.

A prominent and highly efficient biocatalytic approach utilizes an engineered carbonyl reductase. rsc.org A variant, SmCRM5, derived from Serratia marcescens, has demonstrated exceptional performance in the asymmetric synthesis of various chiral δ-lactones. rsc.org When applied to the precursor 5-oxodecanoic acid, this engineered enzyme facilitates a stereoselective reduction and subsequent lactonization to yield (R)-δ-decalactone with high enantiomeric excess and a significant space-time yield. rsc.org

Another biocatalytic strategy involves the use of ene-reductases. Specifically, the enzyme OYE3 has been identified as a highly efficient biocatalyst for the reduction of the C=C double bond in massoia lactone to produce enantiomerically pure (R)-(+)-δ-decalactone. This transformation can be carried out using the purified enzyme, whole-cell lysates, or immobilized cells, with complete conversion observed in batch reactions.

The asymmetric reduction of prochiral ketones represents another key chemical strategy. chemicalbook.com This method has been successfully applied to the synthesis of (6R)-4-hydroxy-6-substituted-δ-lactones, where the critical step is the asymmetric reduction of a ketone in the presence of a catalyst like (S)-(−)-diphenyl-prolinol/borane. chemicalbook.com This establishes the desired stereochemistry at the C6 position, which is crucial for the final (R)-lactone structure.

Below is a summary of key efficiency data for selected synthetic routes:

| Starting Material | Key Transformation/Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| 5-Oxodecanoic acid | Carbonyl reductase (SmCRM5) | (R)-δ-Decalactone | 99% | High (STY: 301 g L-1 d-1) | rsc.org |

| (R)-(-)-Massoia lactone | Ene-reductase (OYE3) | (R)-(+)-δ-Decalactone | High | Complete conversion | |

| Prochiral ketone | Asymmetric reduction with (S)-(−)-diphenyl-prolinol/borane | (6R)-4-hydroxy-6-substituted-δ-lactones | High | - | chemicalbook.com |

| 2-Hexylcyclopentanone | Baeyer-Villiger oxidation with a peracid | δ-Undecalactone (racemic) | 0% | - | scentree.co |

Note: Specific yield data for all methods were not available in the reviewed literature. STY refers to Space-Time Yield.

Semisynthetic Approaches to Analogues and Derivatives

The core structure of this compound provides a scaffold for the generation of various analogues and derivatives through semisynthetic modifications. These modifications can alter the compound's physical, chemical, and biological properties.

One potential site for modification is the α-position of the lactone ring. For instance, α-methylene-δ-valerolactone can be synthesized from δ-valerolactone and formaldehyde (B43269) using alkaline earth oxide catalysts. nih.govrsc.org This demonstrates the feasibility of introducing an exocyclic double bond, which can serve as a handle for further functionalization. This methodology could potentially be applied to this compound to create novel analogues.

The synthesis of 6-bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones highlights another avenue for derivatization. nih.gov Although these compounds were synthesized via a total synthesis approach, the research demonstrates that replacing the alkyl substituent at the C6 position with various aryl groups is a viable strategy for creating structural diversity. nih.gov This suggests that the hexyl group of the target compound could be replaced with other functionalities to explore structure-activity relationships.

Furthermore, the synthesis of substituted δ-lactones from renewable fatty acid feedstocks presents a semisynthetic pathway. google.com For example, methods have been developed to produce 5-substituted delta-lactones from fatty acids with a carbon-carbon double bond at the 5-position. google.com This approach could be adapted to generate analogues of this compound with different side chains.

The modification of δ-lactones is also a common theme in the synthesis of complex natural products and their analogues, such as prostaglandins. nih.gov While not directly starting from this compound, the extensive literature on the manipulation of the δ-lactone ring in these contexts provides a toolbox of reactions that could be applied to its derivatization.

Biosynthetic Pathways of R 6 Hexyltetrahydro 2h Pyran 2 One

Precursor Identification and Elucidation

The primary precursors for the microbial biosynthesis of δ-lactones are fatty acids. mdpi.com For the production of δ-lactones specifically, the precursor hydroxy fatty acid must possess a hydroxyl group on an odd-numbered carbon atom. nih.gov The biosynthesis of δ-undecalactone, a C11 lactone, logically requires a hydroxylated fatty acid precursor of appropriate chain length.

Unsaturated fatty acids, such as oleic acid, serve as initial substrates which are then hydrated to form hydroxy fatty acids. nih.govmdpi.com For instance, some microbial hydratase enzymes can hydroxylate linoleic acid at the 13th carbon, an odd-numbered position, which can then be channeled towards δ-lactone production. nih.gov While not directly leading to δ-undecalactone, this highlights the principle of odd-position hydroxylation. Another relevant precursor for a related lactone, δ-dodecalactone, is coriolic acid, a C18 fatty acid hydroxylated at the 13th position. researchgate.net This suggests that a corresponding hydroxylated C17 fatty acid could serve as a precursor for δ-undecalactone.

A key and widely studied precursor for the production of related γ-lactones is ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid), the main component of castor oil. researchgate.netnih.govscitepress.org Although this leads to γ-decalactone, the extensive research on its biotransformation provides a foundational model for understanding how hydroxylated fatty acids are metabolized by microorganisms to yield lactones. researchgate.netresearchgate.netnih.gov A recent patent has also described the use of various fatty acids, including those with nine to thirty-five carbon atoms, as substrates for engineered microbes to produce δ-lactones like δ-undecalactone. google.com

Table 1: Potential Precursors for δ-Lactone Biosynthesis

| Precursor Type | Specific Example(s) | Resulting Lactone Type | Source(s) |

|---|---|---|---|

| Unsaturated Fatty Acid | Oleic Acid, Linoleic Acid | γ- and δ-Lactones | nih.govmdpi.com |

| Hydroxylated Fatty Acid | Ricinoleic Acid | γ-Lactones | researchgate.netnih.gov |

| Hydroxylated Fatty Acid | Coriolic Acid | δ-Dodecalactone | researchgate.net |

Enzymatic Transformations in Biosynthesis

The conversion of fatty acid precursors into (R)-6-Hexyltetrahydro-2H-pyran-2-one involves a sequence of specific enzymatic reactions.

Hydroxylation : This is often the initial and most critical step. researchgate.netresearchgate.net It involves the introduction of a hydroxyl group onto the fatty acid chain. Enzymes capable of this transformation include:

Hydratases : Oleate hydratase, for example, can convert oleic acid into 10-hydroxystearic acid. researchgate.net Some microbial hydratase variants are known to hydroxylate linoleic acid at an odd-numbered carbon, which is a prerequisite for δ-lactone formation. nih.gov

Cytochrome P450 Monooxygenases : These enzymes are capable of hydroxylating fatty acids. Engineered microbes expressing recombinant cytochrome P450 hydroxylases have been specifically developed for the production of δ-lactones, including δ-undecalactone, from various fatty acid substrates. google.com

Lipoxygenases : These enzymes can also introduce oxygen into fatty acid chains, initiating the pathway. researchgate.net

β-Oxidation : Following hydroxylation, the resulting hydroxy fatty acid undergoes chain shortening via the peroxisomal β-oxidation pathway. researchgate.netresearchgate.net This metabolic cycle shortens the fatty acyl chain by two carbons with each turn. mdpi.com Key enzymes in this pathway include:

Acyl-CoA Oxidase (AOx) : This enzyme catalyzes the first step of β-oxidation. nih.gov Its specificity for different chain lengths can influence the final lactone product. tandfonline.com

Multifunctional Enzyme : This enzyme possesses both hydratase and dehydrogenase activities required for subsequent steps in the β-oxidation spiral. nih.gov

Lactonization : After a specific number of β-oxidation cycles, a 5-hydroxy fatty acid intermediate is generated. This intermediate undergoes spontaneous intramolecular cyclization (lactonization), particularly under acidic conditions, to form the stable six-membered ring of the δ-lactone. mdpi.comresearchgate.net

An alternative pathway involves the reduction of an unsaturated lactone. For example, δ-decalactone can be produced by the microbial reduction of massoia lactone ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one). epo.orgodowell.com This suggests that a similar reduction of an unsaturated C11 precursor could potentially yield δ-undecalactone.

Microbial Bioproduction Pathways

A variety of microorganisms are capable of producing lactones through the biotransformation of suitable precursors. These microbes possess the necessary enzymatic machinery for hydroxylation and β-oxidation.

Yeasts : Yeasts are prominent in lactone production. Yarrowia lipolytica is extensively studied for its ability to convert ricinoleic acid into γ-decalactone, demonstrating its robust β-oxidation pathway. researchgate.nettandfonline.comuminho.ptnih.gov This yeast is considered highly efficient in degrading hydrophobic substrates. tandfonline.com Other yeasts, such as those from the genera Candida, Rhodotorula, and Sporobolomyces, are also known lactone producers. researchgate.netgoogle.com

Fungi : Filamentous fungi like Aspergillus niger have been shown to produce a variety of secondary metabolites, and epigenetic modification techniques have been used to activate silent biosynthetic pathways in this organism. nih.govnih.gov Other fungi, including Trichoderma viride and Fusarium poae, are also known to biosynthesize lactones de novo from carbohydrates. mdpi.com

Bacteria : Certain bacteria can perform key steps in lactone biosynthesis. Lactic acid bacteria (LAB), such as Lentilactobacillus parafarraginis and Lactococcus lactis, are noted for their ability to hydroxylate fatty acids. nih.gov Genera including Pseudomonas, Bacillus, and Micrococcus have been identified as having the ability to reduce massoia lactone to δ-decalactone, showcasing their potential for lactone modification. epo.orggoogle.comgoogle.com

Table 2: Microorganisms Involved in Lactone Biosynthesis

| Microorganism Type | Genus/Species | Role in Biosynthesis | Source(s) |

|---|---|---|---|

| Yeast | Yarrowia lipolytica | β-oxidation of hydroxy fatty acids | tandfonline.comuminho.pt |

| Yeast | Candida spp. | β-oxidation of hydroxy fatty acids | researchgate.netgoogle.com |

| Fungus | Aspergillus niger | Secondary metabolite production | nih.govnih.gov |

| Bacterium | Lactobacillus spp. | Fatty acid hydroxylation | nih.govresearchgate.net |

Genetic Basis of Biosynthetic Enzymes

The production of this compound is underpinned by specific genes encoding the necessary enzymes. In fungi and other eukaryotes, genes involved in the biosynthesis of a particular secondary metabolite are often organized in biosynthetic gene clusters (BGCs). nih.govnih.gov A typical BGC contains genes for the backbone-synthesizing enzyme (like a polyketide synthase or a P450), modifying enzymes, transporters, and regulatory factors. nih.gov

In the well-studied yeast Yarrowia lipolytica, a family of six genes (POX1 to POX6) encodes for different acyl-CoA oxidases (Aox1 to Aox6). tandfonline.com These isoenzymes exhibit varying specificities for fatty acyl-CoA substrates of different chain lengths. For instance, Aox2 has a preference for long-chain substrates, while Aox3 is more active on short-chain compounds. tandfonline.com The expression and activity of these POX genes are critical in determining the flux through the β-oxidation pathway and, consequently, the profile of lactones produced and consumed. nih.gov

Recent advances in synthetic biology have led to the engineering of microorganisms for targeted δ-lactone production. A patent application describes the use of recombinant cytochrome P450 monooxygenase genes, particularly from fungi, expressed in host cells like E. coli. google.com These engineered cells can directly convert fatty acids into the hydroxy fatty acid precursors required for δ-lactone formation. google.com

Furthermore, the regulation of these biosynthetic gene clusters is a key area of research. In fungi like Aspergillus niger, many BGCs are transcriptionally silent under standard laboratory conditions. nih.gov Epigenetic modifiers, such as histone deacetylase inhibitors, can be used to activate these silent clusters, inducing the production of novel compounds. nih.govnih.govplos.org This "chemical epigenetics" approach represents a powerful tool for discovering and enhancing the production of secondary metabolites, including lactones. nih.gov

Stereochemical Elucidation and Control in R 6 Hexyltetrahydro 2h Pyran 2 One Research

Absolute Configuration Determination Methodologies

Establishing the absolute spatial arrangement of the hexyl group at the C6 chiral center of the tetrahydropyran-2-one ring is a fundamental requirement in the study of this compound. Several analytical techniques are employed to unambiguously assign the (R) or (S) configuration.

X-ray Crystallography: This is considered the definitive method for determining absolute configuration. researchgate.net It involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern allows for the creation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom. springernature.comed.ac.uk For molecules like (R)-6-Hexyltetrahydro-2H-pyran-2-one, which are liquid at room temperature, this technique requires in-situ cryo-crystallization. mdpi.com The absolute structure can be determined through the anomalous dispersion of X-rays, particularly when using specific radiation sources like copper Kα, which can provide reliable assignments even for molecules containing only light atoms (carbon, oxygen, hydrogen). researchgate.netresearchgate.net

Chiroptical Spectroscopy: Methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive techniques for probing chirality in solution. ru.nl These methods measure the differential absorption of left- and right-circularly polarized light. The resulting spectrum, or "Cotton effect," is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD or VCD spectrum with spectra predicted by quantum mechanical calculations for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. ru.nl

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine absolute configuration by using a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). This involves a chemical reaction to convert the enantiomers into diastereomers, which possess distinct NMR spectra. While this compound itself lacks a suitable functional group for this derivatization, synthetic precursors bearing hydroxyl or amine groups can be analyzed this way to establish the stereochemistry that is later carried through to the final lactone product.

| Methodology | Principle | Sample Requirement | Advantages | Limitations |

|---|---|---|---|---|

| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal. researchgate.net | High-quality single crystal. | Provides unambiguous, definitive 3D structure. researchgate.net | Crystal growth can be challenging, especially for liquids. researchgate.net |

| Chiroptical Spectroscopy (CD/VCD) | Differential absorption of circularly polarized light. ru.nl | Solution or solid state. | Non-destructive, applicable in solution. | Requires comparison with computational data for assignment. ru.nl |

| NMR with Chiral Agents | Formation of diastereomers with distinct NMR spectra. | Requires a suitable functional group for derivatization. | Applicable for compounds that are difficult to crystallize. | Indirect method; requires chemical modification. |

Enantiomeric Excess and Purity Assessment in Chiral Synthesis

In the asymmetric synthesis of this compound, quantifying the predominance of the desired (R)-enantiomer over its (S)-counterpart is crucial. This measure is known as the enantiomeric excess (ee), and its accurate determination is vital for quality control and for understanding the stereoselectivity of a reaction.

The most prevalent and reliable methods for this assessment are chiral chromatographic techniques. heraldopenaccess.us

Chiral Gas Chromatography (GC): Chiral GC is a highly effective method for separating and quantifying the enantiomers of volatile compounds like δ-undecalactone. gcms.cz This technique utilizes a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and subsequent quantification by a detector.

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile precursors or derivatives of 6-hexyltetrahydro-2H-pyran-2-one, chiral HPLC is the method of choice. heraldopenaccess.us Similar to GC, it employs a column packed with a CSP. The differential interaction between the enantiomers and the stationary phase as they are passed through the column by a liquid mobile phase results in their separation. uma.es The combination of HPLC with chiroptical detectors, such as a circular dichroism detector, can provide both quantitative (ee) and qualitative (elution order) information simultaneously. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = (|[Area(R) - Area(S)]| / [Area(R) + Area(S)]) × 100

| Technique | Typical Stationary Phase | Analyte State | Key Advantage |

|---|---|---|---|

| Gas Chromatography (GC) | Derivatized Cyclodextrins (e.g., Rt-βDEXse). gcms.cz | Volatile | High resolution for volatile lactones. |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Non-volatile / Derivatized | Versatile for a wide range of precursors. heraldopenaccess.us |

Stereodivergent Synthetic Approaches

Stereodivergent synthesis refers to strategies that allow for the selective production of any chosen stereoisomer of a product from a common starting material, simply by changing the reagents or catalysts. unipd.it This control is highly desirable in chiral synthesis.

Biocatalysis: One of the most powerful approaches for the stereodivergent synthesis of chiral lactones is biocatalysis, which uses enzymes to perform highly selective chemical transformations. nih.gov For the synthesis of this compound, alcohol dehydrogenases (ADHs) or carbonyl reductases are particularly relevant. These enzymes can reduce a precursor keto acid (5-oxoundecanoic acid) to the corresponding hydroxy acid with high enantioselectivity. The subsequent spontaneous or acid-catalyzed lactonization yields the chiral lactone.

A stereodivergent outcome can be achieved by selecting different enzymes that exhibit opposite stereopreferences. For example, an ADH from Rhodococcus ruber (ADH-A) might produce the (R)-enantiomer, while an ADH from Lactobacillus brevis could yield the (S)-enantiomer from the same keto acid precursor. researchgate.net Furthermore, protein engineering can be used to create enzyme variants with enhanced activity and tailored stereoselectivity, enabling the high-yield production of products with exceptional enantiomeric purity (up to >99% ee). rsc.org

Chemo-catalytic Asymmetric Synthesis: While biocatalysis is highly effective, chemo-catalytic methods also provide stereodivergent pathways. Asymmetric synthesis can rely on chiral auxiliaries, which are chiral molecules temporarily incorporated into the starting material to direct the stereochemical outcome of a key reaction. researchgate.netbath.ac.uk For instance, using an (R)-chiral auxiliary in a sequence of reactions might lead to the (R)-lactone, while using the corresponding (S)-auxiliary would produce the (S)-lactone. Other approaches involve the use of chiral metal-ligand complexes as catalysts in reactions such as asymmetric hydrogenation or cyclization, where the chirality of the ligand dictates the configuration of the product.

| Approach | Method | Control Element | Outcome |

|---|---|---|---|

| Biocatalysis nih.gov | Asymmetric reduction of a precursor keto acid. | Enzyme selection (e.g., ADH from Rhodococcus sp.). researchgate.net | (R)-Lactone |

| Enzyme selection (e.g., ADH from Lactobacillus sp.). researchgate.net | (S)-Lactone | ||

| Chemo-catalysis | Use of chiral auxiliaries in multi-step synthesis. researchgate.net | (R)-Chiral Auxiliary | (R)-Lactone |

| (S)-Chiral Auxiliary | (S)-Lactone |

Reaction Mechanisms and Chemical Transformations of R 6 Hexyltetrahydro 2h Pyran 2 One

Lactonization Mechanisms in Synthetic Pathways

The formation of the cyclic ester structure of (R)-6-Hexyltetrahydro-2H-pyran-2-one is the key step in its synthesis. This intramolecular esterification, or lactonization, can be achieved through several distinct synthetic routes, including chemical synthesis and biotechnological methods.

Chemical Synthesis: A primary chemical route involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone. asianpubs.org This reaction mechanism uses a peroxy acid or hydrogen peroxide to insert an oxygen atom adjacent to the carbonyl group of a ketone, thereby expanding the ring to form a lactone. For the synthesis of δ-undecalactone, 2-pentylidene cyclopentanone (B42830) is a common intermediate. asianpubs.org This intermediate is synthesized via an aldol (B89426) condensation between cyclopentanone and n-valeraldehyde. The subsequent Baeyer-Villiger oxidation of the saturated analogue, 2-hexylcyclopentanone (B84021), yields the target δ-lactone. asianpubs.orggoogle.com The reaction conditions, such as temperature, solvent, and the choice of oxidant and catalyst, are critical for achieving high yields and minimizing by-products. asianpubs.org

Another established chemical pathway is the direct lactonization of a precursor hydroxy acid, specifically 5-hydroxyundecanoic acid. asianpubs.org This intramolecular esterification is typically promoted by acid catalysis and involves the removal of water to drive the reaction towards the formation of the thermodynamically stable six-membered lactone ring. mdpi.com

Biotechnological Synthesis: Biotechnological production offers a route to optically pure lactones. mdpi.com This process generally relies on microbial fermentation. The biosynthesis involves several key steps: the generation of a suitable hydroxy fatty acid from a precursor like a fatty acid or vegetable oil, followed by the shortening of this acid's carbon chain through the β-oxidation pathway. mdpi.comnih.gov Once the chain is shortened to the correct length, creating a δ-hydroxy fatty acid, the molecule undergoes spontaneous lactonization to form the δ-lactone, a process often favored by acidic conditions in the fermentation media. mdpi.com

| Pathway | Key Precursor(s) | Core Mechanism | Key Features & Findings |

|---|---|---|---|

| Baeyer-Villiger Oxidation | 2-Hexylcyclopentanone | Oxidative ring expansion of a cyclic ketone using peracids or hydrogen peroxide. asianpubs.org | A common industrial method. Reaction conditions can be optimized; for instance, using hydrogen peroxide as an oxidant at 50 °C in methanol (B129727) can yield high conversion rates. asianpubs.org |

| Intramolecular Esterification | 5-Hydroxyundecanoic acid | Acid-catalyzed cyclization of a linear hydroxy-carboxylic acid. asianpubs.org | Considered a more direct route, but the synthesis of the hydroxy acid precursor can be challenging. asianpubs.org |

| Microbial Biotransformation | Fatty acids (e.g., from vegetable oils) | β-oxidation of hydroxy fatty acids to a C11 δ-hydroxy acid, followed by spontaneous lactonization. mdpi.comnih.gov | Produces optically pure enantiomers. Yields can be enhanced by applying stressors like sublethal heat to the microbial culture. nih.gov |

Ring-Opening Reactions and Subsequent Functionalizations

The ester linkage within the this compound ring is susceptible to nucleophilic attack, leading to various ring-opening reactions. These reactions are fundamental for transforming the lactone into other functionalized molecules, including polymers and specialized esters.

Hydrolysis: The most fundamental ring-opening reaction is hydrolysis, where water acts as the nucleophile to break the ester bond. This reaction, which can be catalyzed by either acid or base, reverts the lactone to its corresponding open-chain form, 5-hydroxyundecanoic acid. researchgate.net This process is a key consideration in the compound's stability.

Alcoholysis and Transesterification: In the presence of an alcohol and a catalyst, the lactone can undergo alcoholysis. This reaction opens the ring to form a hydroxy ester. For example, acid-catalyzed alcoholysis of δ-lactones can produce hydroxyl-halogenoesters when performed with specific reagents. researchgate.net This transformation is a useful method for creating bifunctional molecules from a cyclic precursor.

Ring-Opening Polymerization (ROP): this compound and related δ-lactones are valuable monomers for the synthesis of biodegradable polyesters via ring-opening polymerization. This reaction can be initiated by various catalysts, including organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net The polymerization proceeds by nucleophilic attack of the initiator on the lactone's carbonyl carbon, leading to the sequential addition of monomer units to form a long-chain polymer, poly(δ-decalactone). researchgate.net This process allows for the creation of high molar mass polymers and even block copolymers with tailored properties. researchgate.net

| Reaction Type | Typical Reagents/Catalysts | Product(s) | Significance |

|---|---|---|---|

| Hydrolysis | Water, Acid/Base Catalyst | 5-Hydroxyundecanoic acid | A primary degradation pathway; regenerates the open-chain precursor. researchgate.net |

| Alcoholysis | Alcohol, Acid Catalyst | Alkyl 5-hydroxyundecanoate | Functionalizes the lactone into a linear hydroxy ester. researchgate.net |

| Ring-Opening Polymerization (ROP) | Organocatalysts (e.g., TBD), Metal-based initiators | Poly(δ-undecalactone) | Forms biodegradable polyesters for various material applications. researchgate.net |

Chemical Stability and Mechanistic Degradation Pathways

The chemical stability of this compound is largely determined by the integrity of its six-membered δ-lactone ring. Compared to more strained lactones like four-membered β-lactones, δ-lactones are considered highly stable due to minimal ring strain. nih.gov However, they are susceptible to degradation under certain chemical and physical conditions.

Hydrolytic Degradation: The primary pathway for the chemical degradation of δ-lactones is hydrolysis. researchgate.net The ester bond is vulnerable to attack by water, a reaction that is significantly accelerated by the presence of acids, bases, or certain enzymes. This reaction opens the ring to form 5-hydroxyundecanoic acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and moisture content. fishersci.com

Oxidative Degradation: Oxidation is another potential degradation pathway. researchgate.net The presence of strong oxidizing agents or exposure to conditions that promote auto-oxidation (such as light and heat in the presence of oxygen) can lead to the breakdown of the molecule. fishersci.com Thermo-oxidative degradation can involve the formation of peroxide intermediates, which can decompose and lead to the cleavage of the pyranose ring. researchgate.net

Thermal Stability: While generally stable, exposure to excess heat can promote degradation reactions. fishersci.com High temperatures can accelerate hydrolysis if moisture is present and may also lead to intermolecular transesterification reactions, particularly in bulk quantities of the material. researchgate.net

| Factor/Pathway | Mechanism | Conditions to Avoid | Resulting Products |

|---|---|---|---|

| Relative Stability | The six-membered ring has low angular and torsional strain. nih.gov | N/A (Inherent property) | N/A |

| Hydrolysis | Nucleophilic attack by water on the ester carbonyl, breaking the ring. researchgate.net | Presence of moisture, strong acids, or strong bases. fishersci.com | 5-Hydroxyundecanoic acid |

| Oxidation | Reaction with oxidizing agents or auto-oxidation via radical mechanisms. researchgate.net | Contact with strong oxidizing agents, prolonged exposure to light and heat. fishersci.com | Various oxidized and ring-cleaved products. |

Derivatization, Analogues, and Structure Activity Relationship Sar Studies of R 6 Hexyltetrahydro 2h Pyran 2 One

Design and Synthesis of Structural Analogues

The synthesis of structural analogues of (R)-6-Hexyltetrahydro-2H-pyran-2-one, also known as (R)-δ-undecalactone, is crucial for exploring its structure-activity relationships. While specific derivatization of this compound is not extensively documented in publicly available research, general synthetic strategies for chiral δ-lactones and substituted tetrahydropyrans offer viable pathways to a diverse range of analogues.

A common route for the synthesis of δ-undecalactone itself involves the oxidation of 2-hexylcyclopentanone (B84021) with a peracid in a Baeyer-Villiger oxidation. scentree.co This method, however, produces a racemic mixture. Enantioselective syntheses are paramount for studying stereochemical effects. Methods for achieving enantiomerically pure chiral lactones include the asymmetric hydrogenation of ketoesters using chiral iridium complexes, which can yield products with high enantiomeric excess. rsc.org Another powerful technique is biocatalysis, for instance, the pig liver esterase-catalyzed hydrolysis of 3-substituted glutaric acid diesters, which can provide access to either enantiomer of the corresponding 3-substituted valerolactones. rsc.org

The synthesis of analogues can be approached by modifying either the alkyl chain at the C-6 position or the tetrahydropyran (B127337) ring itself. For instance, the synthesis of 6-bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones demonstrates the feasibility of replacing the hexyl group with more complex aryl moieties. nih.gov These analogues were synthesized to evaluate their anti-proliferative properties, indicating a potential therapeutic application for such derivatives. nih.gov

Furthermore, general methods for constructing the tetrahydropyran ring can be adapted to produce a variety of analogues. These methods include:

Intramolecular cyclization: The cyclization of a δ-hydroxy acid to a δ-lactone is a fundamental process that can be catalyzed under acidic conditions. mdpi.com

Palladium-catalyzed reactions: Strategies like the palladium-catalyzed oxidative Heck redox-relay can be used to synthesize functionalized 2,6-trans-tetrahydropyrans with high stereoselectivity. scispace.com

Prins-type cyclization: This reaction can be employed to create substituted tetrahydropyran rings from homoallylic alcohols and aldehydes. nih.gov

These synthetic approaches allow for the systematic variation of the structure of this compound, which is essential for detailed structure-activity relationship studies. A summary of potential synthetic strategies for analogues is presented in Table 1.

| Synthetic Strategy | Description | Potential Analogues | Reference(s) |

| Asymmetric Hydrogenation | Catalytic hydrogenation of ketoesters using chiral catalysts to produce enantiomerically pure lactones. | (R)- and (S)-6-alkyl/aryl-tetrahydro-2H-pyran-2-ones | rsc.org |

| Biocatalysis | Enzymatic reactions, such as esterase-catalyzed hydrolysis, to achieve high enantioselectivity. | Chiral 3-substituted valerolactones | rsc.org |

| Substitution at C-6 | Replacement of the hexyl group with other functionalities, such as aryl or bicycloaryl groups. | 6-Aryl/bicycloaryl-tetrahydro-2H-pyran-2-ones | nih.gov |

| Ring-forming Reactions | Utilization of methods like intramolecular cyclization or Prins-type reactions to construct modified tetrahydropyran rings. | Tetrahydropyran derivatives with varied substitution patterns | mdpi.comnih.gov |

Stereochemical Influence on Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of many molecules, and lactones are no exception. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its biological target, such as a receptor or an enzyme. For this compound, the chirality at the C-6 carbon is expected to be a key determinant of its biological function.

In the context of pheromones, where many lactones are found, the stereochemistry is often crucial for specific signaling. Different enantiomers can elicit different behavioral responses, or one enantiomer may be active while the other is inactive. The precise fit of a chiral molecule into a specific receptor pocket is a fundamental principle of molecular recognition in biological systems.

The synthesis of estrogen derivatives containing an α-methylene-δ-lactone moiety as potential anti-tumor agents also points to the importance of the three-dimensional structure for cytotoxic activity. nih.gov Similarly, the anti-proliferative properties of 6-bicycloaryl substituted 5,6-dihydro-2H-pyran-2-ones were found to be dependent on the stereochemistry at the C-6 position. nih.gov These examples from related lactone systems strongly suggest that the biological interactions of this compound are likely to be stereospecific. The development of enantioselective syntheses for its analogues is therefore a critical step in elucidating these interactions.

Mechanistic Insights from Structure-Activity Correlations

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity, providing insights into the mechanism of action and guiding the design of more potent or selective molecules. For this compound, a comprehensive SAR study has yet to be published. However, by examining SAR studies of other lactones, we can infer potential correlations and mechanisms.

A key structural feature of many biologically active lactones is the presence of an α,β-unsaturated carbonyl group, which can act as a Michael acceptor. This allows for covalent modification of biological nucleophiles, such as cysteine residues in proteins, which is a common mechanism of action for enzyme inhibition. sigmaaldrich.cn While this compound is a saturated lactone, some of its synthetic precursors and potential analogues, like 5,6-dihydro-2H-pyran-2-ones, do contain this reactive moiety. nih.govorgsyn.org

SAR studies on other classes of lactones, such as sesquiterpene lactones and ten-membered lactones, have identified several structural features that influence activity:

The α-methylene-γ-lactone group: This is a common pharmacophore that enhances cytotoxic activity. nih.gov

Hydrophobicity: Increased hydrophobicity can lead to increased cell toxicity. nih.gov

Presence of hydroxyl groups: The number and position of hydroxyl groups can modulate activity, sometimes decreasing it. nih.gov

For aliphatic δ-lactones like this compound, the length and branching of the alkyl chain at C-6 are expected to be major determinants of activity. This is because the alkyl chain will significantly influence the compound's lipophilicity and its ability to fit into a hydrophobic binding pocket. The lactone ring itself provides a polar, hydrogen-bond accepting ester group that can interact with polar residues in a receptor or enzyme active site.

A hypothetical SAR study on analogues of this compound would likely involve the systematic modification of the hexyl group (e.g., varying its length, introducing unsaturation or branching) and the introduction of substituents on the tetrahydropyran ring. The resulting data would help to map the structural requirements for biological activity and provide valuable clues about the nature of its molecular target. A summary of key structural features and their likely impact on the biological activity of δ-lactone analogues is presented in Table 2.

| Structural Feature | Hypothesized Influence on Biological Activity | Rationale/Relevant Findings from Other Lactones | Reference(s) |

| C-6 Alkyl Chain Length | Affects lipophilicity and binding pocket fit. Optimal length is likely for specific interactions. | General principle of medicinal chemistry; hydrophobicity is a known factor in lactone toxicity. | nih.gov |

| Stereochemistry at C-6 | Crucial for specific receptor or enzyme binding. | Enantiomers of chiral drugs often have different activities. Stereoisomerism is critical for many biologically active lactones. | nih.govmdpi.com |

| Ring Substituents | Can introduce new interaction points (e.g., hydrogen bonding) or alter conformation. | Hydroxyl groups and other substituents are known to modulate the activity of other lactones. | nih.gov |

| α,β-Unsaturation in the Ring | Can act as a Michael acceptor, leading to covalent inhibition of target proteins. | A well-established mechanism for many biologically active lactones. | sigmaaldrich.cn |

Biological Activity Investigations of R 6 Hexyltetrahydro 2h Pyran 2 One

Enzyme Inhibition and Activation Mechanisms

Specific data on the inhibition or activation of enzymes by (R)-6-Hexyltetrahydro-2H-pyran-2-one is not available. While lactones as a chemical class are known to interact with various enzymes, the specific interactions of this enantiomer, including potential inhibitory constants (IC₅₀) or activation profiles, have not been documented. mdpi.comnih.govresearchgate.net

Biological Activity Profiles in In Vitro and Model Organism Systems

There is a lack of published studies detailing the biological activity of this compound in either in vitro cell-based assays or in model organisms. While general toxicological assessments for the racemic mixture exist in the context of its use as a food additive, specific pharmacological or biological activity profiles for the (R)-enantiomer are not documented. thegoodscentscompany.comnih.gov

Data Table: Research Status of this compound Biological Activity

| Section | Subsection | Research Findings |

| 7.0 | Biological Activity Investigations | Limited to no specific data available for the (R)-enantiomer. |

| 7.1 | Molecular Target Identification | No identified molecular targets in the current literature. |

| Binding Mechanisms | Uncharacterized. | |

| 7.2 | Cellular Pathway Modulation | No studies reported. |

| 7.3 | Enzyme Inhibition/Activation | No specific data available. |

| 7.4 | In Vitro Activity | Not documented. |

| Model Organism Activity | Not documented. |

Advanced Analytical Methodologies in the Study of R 6 Hexyltetrahydro 2h Pyran 2 One

Spectroscopic Techniques for Complex Structural and Conformational Analysis

The spatial arrangement of atoms and functional groups in (R)-6-Hexyltetrahydro-2H-pyran-2-one dictates its chemical and biological properties. Advanced spectroscopic techniques provide detailed insights into its structural and conformational complexities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the connectivity and stereochemistry of organic molecules. While specific NMR data for this compound is not extensively published in readily available literature, the principles of NMR would be applied to assign the protons and carbons in the molecule, and through-space correlations from Nuclear Overhauser Effect (NOE) experiments would help to deduce the preferred conformation of the pyranone ring and the orientation of the hexyl substituent.

Vibrational Circular Dichroism (VCD) is a powerful technique for studying chiral molecules in solution. sigmaaldrich.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. sigmaaldrich.com This technique is particularly sensitive to the molecule's three-dimensional structure, making it ideal for determining the absolute configuration and conformational equilibrium of molecules like this compound. sigmaaldrich.com The VCD spectrum is unique for each enantiomer. In conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), the experimental VCD spectrum can be compared with calculated spectra for different possible conformations to determine the most stable solution-state structure. researchgate.net Studies on similar lactones have demonstrated the utility of VCD in identifying key vibrational features related to their specific conformations in solution. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 6-hexyltetrahydro-2H-pyran-2-one shows characteristic absorption bands, most notably a strong carbonyl (C=O) stretching vibration typical for a lactone. The NIST WebBook provides gas-phase IR data for the general structure of 6-hexyltetrahydro-2H-pyran-2-one. nist.gov

| Spectroscopic Technique | Application for this compound | Key Findings/Insights |

| Nuclear Magnetic Resonance (NMR) | Determination of molecular structure and connectivity. Conformational analysis through NOE experiments. | Provides detailed information on the chemical environment of each proton and carbon atom. |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and solution-state conformation. sigmaaldrich.comresearchgate.net | Distinguishes between the (R) and (S) enantiomers and identifies the most stable conformers in solution. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirms the presence of the lactone carbonyl group and other characteristic vibrations. nist.gov |

Chromatographic Techniques for Enantiomer Separation and Purity

Ensuring the enantiomeric purity of this compound is critical, as the biological and sensory properties of the two enantiomers can differ significantly. Chiral chromatography is the primary method for separating enantiomers.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like δ-lactones. For the separation of enantiomers, a chiral stationary phase (CSP) is required. Modified cyclodextrins are common CSPs in capillary GC. gcms.czresearchgate.net For instance, derivatives of β-cyclodextrin have been shown to be effective in separating various chiral compounds, including lactones. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are crucial for achieving optimal separation. gcms.cz A study on lactone enantiomers in dairy products utilized enantioselective gas chromatography-mass spectrometry to determine their distribution. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for chiral separations. A recent study demonstrated the successful enantiomeric separation of several δ-lactones, including δ-undecalactone, using a Chiralpak AY-3R column, which is an amylose-based CSP, in a reversed-phase mode. nih.gov This method was optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve good resolution between the enantiomers. nih.gov

| Chromatographic Method | Chiral Stationary Phase (CSP) | Typical Conditions | Application |

| Chiral Gas Chromatography (GC) | Modified Cyclodextrins (e.g., Astec® CHIRALDEX™ G-TA) sigmaaldrich.com | Capillary column, temperature programming. | Analysis and quantification of lactone enantiomers in various matrices. researchgate.netnih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide derivatives (e.g., Amylose (B160209) tris(5-chloro-2-methylphenylcarbamate)) nih.gov | Reversed-phase, isocratic or gradient elution with an organic modifier. | Preparative and analytical separation of δ-lactone enantiomers. nih.gov |

Mass Spectrometry for Mechanistic Pathway Intermediates and Metabolites

Mass spectrometry (MS) is an indispensable tool for identifying compounds, elucidating their structure, and investigating their formation and breakdown pathways.

The electron ionization (EI) mass spectrum of 6-hexyltetrahydro-2H-pyran-2-one exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]+•) is often weak or absent. A prominent fragment ion is typically observed at m/z 99, which corresponds to the loss of the hexyl side chain. Other significant fragments can arise from further cleavages of the pyranone ring. The study of these fragmentation pathways aids in the structural confirmation of the compound and its analogues. nih.govmassbank.eu

Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is particularly useful for distinguishing between isomers and for elucidating fragmentation mechanisms. Studies on similar lactones have used isotope labeling to trace the origins of atoms in the fragment ions, providing a deeper understanding of the fragmentation process.

In the context of metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for detecting and identifying metabolites in complex biological samples. For instance, an untargeted metabolomics approach on a marine-derived Penicillium species revealed a high chemical diversity of pyran-2-ones, highlighting how different culture conditions can induce the production of various related compounds. massbank.eu Although this study did not specifically identify metabolites of this compound, it demonstrates the methodology that would be employed to investigate its metabolic fate.

| Mass Spectrometry Technique | Application | Key Findings/Insights |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification based on retention time and mass spectrum. | Provides characteristic fragmentation patterns for structural elucidation. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of metabolites and intermediates in complex mixtures. | Allows for the sensitive detection and structural characterization of related compounds in biological systems. massbank.eu |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. | Confirms the elemental formula of the parent compound and its fragments. |

Computational and Theoretical Studies on R 6 Hexyltetrahydro 2h Pyran 2 One

Quantum Chemical Calculations of Reactivity and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences and reactivity of δ-lactones like (R)-6-Hexyltetrahydro-2H-pyran-2-one.

DFT calculations have been used to investigate the ring-opening reactions of lactones. For instance, studies on the related δ-valerolactone have shown that the reaction can proceed through the formation of a stable oxocarbenium intermediate. rsc.org The activation energy for such reactions is influenced by ring strain and the electronic effects of substituents. rsc.org In the case of this compound, the electron-donating nature of the hexyl group can influence the stability of intermediates and transition states during chemical transformations.

Furthermore, DFT has been applied to calculate NMR chemical shifts, which can aid in the differentiation of epimers and the conformational analysis of pyran-2-one derivatives. researchgate.net These calculations provide a powerful tool for structural elucidation in conjunction with experimental spectroscopic data.

Table 1: Calculated Conformational Data for δ-Lactone Analogs

| Parameter | Value | Method | Reference |

| Conformational Energy Difference (Chair vs. Boat) | 4-6 kcal/mol | DFT | rsc.org |

| Preferred Substituent Position | Equatorial | DFT | researchgate.net |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and enzymes. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous lactones and pyran-2-one derivatives provides a framework for understanding its potential biological targets.

Molecular docking studies on similar 6-heptyl-5,6-dihydro-2H-pyran-2-ones have indicated a high affinity for the pironetin-binding site of α-tubulin, suggesting a potential mechanism for cytotoxic activity. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the carbonyl group of the lactone is a potential hydrogen bond acceptor, while the hexyl chain can engage in hydrophobic interactions within a binding pocket.

Molecular dynamics (MD) simulations can further elaborate on the stability of these interactions over time. MD simulations on other lactone-protein complexes have been used to assess the conformational changes in both the ligand and the protein upon binding, providing insights into the dynamic nature of the interaction. rsc.org These simulations can also be used to calculate binding free energies, offering a more quantitative measure of binding affinity.

Table 2: Representative Molecular Docking Results for Pyran-2-one Derivatives with Biological Targets

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 6-heptyl-5,6-dihydro-2H-pyran-2-one analog | α-Tubulin | -6.5 to -7.5 | Lys352 | researchgate.net |

| Dihydropyridine hybrid | Bacterial and Fungal Proteins | -3.6 to -8.5 | Ser445, Asn468 | nih.gov |

Mechanistic Pathway Modeling and Prediction in Synthesis and Biosynthesis

Computational modeling plays a crucial role in understanding and predicting the mechanistic pathways of both the chemical synthesis and biosynthesis of this compound.

In the realm of chemical synthesis, computational studies can model various reaction pathways to predict feasibility, stereoselectivity, and yield. For instance, the synthesis of substituted dihydropyrans through silyl-Prins cyclizations has been investigated computationally to support proposed reaction mechanisms.

The biosynthesis of δ-lactones in various microorganisms is a complex process that has been a subject of mechanistic investigation. mdpi.com The general pathway involves the metabolism of fatty acids. nih.gov A long-chain fatty acid undergoes hydroxylation at the δ-carbon (C5) position, followed by β-oxidation to shorten the fatty acid chain. The resulting 5-hydroxy fatty acid can then undergo intramolecular cyclization (lactonization) to form the corresponding δ-lactone. mdpi.com Computational models can be employed to study the enzyme-catalyzed steps in this pathway, such as the hydroxylation and oxidation reactions, providing insights into the stereoselectivity of the process that leads to the (R)-enantiomer.

One of the key enzymatic reactions in lactone synthesis is the Baeyer-Villiger oxidation of a corresponding cyclic ketone. nih.gov Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze this oxidation with high regio- and enantioselectivity. nih.gov Mechanistic modeling of the interaction between a cyclohexanone (B45756) derivative and the active site of a BVMO can help to rationalize the observed stereochemical outcome of the reaction, providing a basis for enzyme engineering to produce specific lactone enantiomers.

Table 3: Key Enzymes and Reactions in the Modeled Biosynthesis of δ-Lactones

| Enzyme/Reaction Class | Role in Pathway | Substrate | Product | Reference |

| Fatty Acid Hydroxylase | Introduction of hydroxyl group | Long-chain fatty acid | 5-Hydroxy fatty acid | nih.gov |

| β-Oxidation Enzymes | Chain shortening | 5-Hydroxy fatty acid | 5-Hydroxyundecanoic acid | mdpi.com |

| Lactonizing Enzyme/Spontaneous | Ring formation | 5-Hydroxyundecanoic acid | δ-Undecalactone | mdpi.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of cyclic ketone | Substituted cyclohexanone | Substituted δ-lactone | nih.gov |

Future Research Directions and Emerging Paradigms in R 6 Hexyltetrahydro 2h Pyran 2 One Research

Unexplored Synthetic Avenues and Methodologies

While classical methods for lactonization are well-established, future research should focus on developing more efficient, stereoselective, and atom-economical syntheses of (R)-6-Hexyltetrahydro-2H-pyran-2-one. The synthesis of six-membered lactones is generally less explored than that of corresponding lactams, presenting a significant opportunity for innovation. nih.gov

Key areas for future investigation include:

Asymmetric Organocatalysis: Moving beyond traditional chiral auxiliaries, the use of small organic molecules as catalysts for the asymmetric cyclization of hydroxydienoic acids or related precursors could offer a more direct and environmentally benign route to the (R)-enantiomer.

Transition-Metal Catalyzed Cyclizations: The exploration of novel transition-metal catalyst systems (e.g., based on ruthenium, iridium, or gold) for intramolecular hydroalkoxycarbonylation of unsaturated alcohols could provide highly efficient and selective pathways.

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic resolution offers a powerful strategy. For instance, a racemic mixture of 5-hydroxyundecanoic acid could be selectively lactonized by a lipase (B570770) that exhibits high enantioselectivity for the (R)-precursor, yielding the desired (R)-lactone with high optical purity.

Flow Chemistry Approaches: The development of continuous flow processes for the synthesis of this compound could enable enhanced reaction control, improved safety, and easier scalability compared to traditional batch processing.

| Synthetic Strategy | Potential Precursor | Key Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Organocatalysis | Undec-5-enoic acid derivatives | Metal-free, lower toxicity, high stereocontrol | Development of novel chiral amine or phosphine (B1218219) catalysts |

| Transition-Metal Catalysis | Undec-10-en-5-ol | High turnover, atom economy, potential for novel transformations | Screening of ligand-metal complexes for regioselective and enantioselective cyclization |

| Chemoenzymatic Synthesis | Racemic 5-hydroxyundecanoic acid | High enantioselectivity, mild reaction conditions | Screening and engineering of lipases or esterases for optimal activity |

| Flow Chemistry | Various (e.g., Baeyer-Villiger oxidation of cyclohexyl hexyl ketone) | Enhanced safety, scalability, process control | Reactor design and optimization of reaction parameters (temperature, pressure, residence time) |

Novel Biological Activity Discovery and Mechanistic Elucidation

The biological activities of δ-lactones are a promising but underexplored field. nih.gov While related lactones are known to possess antimicrobial, antiviral, and anticancer properties, the specific biological profile of this compound is not well-documented. nih.govnih.gov

Future research should be directed towards:

Broad-Spectrum Bioactivity Screening: The compound should be systematically screened against diverse biological targets, including panels of pathogenic bacteria and fungi, various cancer cell lines, and viruses. Given that related lactones show activity against pathogens like Staphylococcus aureus and Candida albicans, these would be logical starting points. nih.gov

Quorum Sensing Inhibition: Many bacteria use N-acylated homoserine lactones (AHLs) for cell-to-cell communication (quorum sensing) to coordinate virulence and biofilm formation. mdpi.com The structural similarity of this compound to AHLs makes it a prime candidate for investigation as a quorum sensing inhibitor, which could represent a novel anti-biofilm strategy.

Mechanistic Studies: Should any significant biological activity be discovered, elucidating the mechanism of action will be crucial. This could involve identifying protein targets through affinity chromatography, studying effects on gene expression, or analyzing impacts on cellular structures like the bacterial cell membrane or lipopolysaccharide (LPS) layer. nih.gov The development of fluorophore-conjugated lactone probes could also aid in studying cellular uptake and localization. nih.gov

| Potential Biological Activity | Model Organism/System | Rationale/Homology | Primary Endpoint |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, Escherichia coli | General activity of δ-lactones against bacteria. nih.gov | Minimum Inhibitory Concentration (MIC) |

| Antifungal | Candida albicans, Aspergillus niger | Known activity of related δ-decalactones. nih.gov | Minimum Fungicidal Concentration (MFC) |

| Anticancer | MCF-7 (Breast), JIMT-1 (Breast) | Cytotoxicity observed in other natural lactones. nih.gov | IC50 (Half-maximal inhibitory concentration) |

| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Structural similarity to N-acylated homoserine lactones. mdpi.com | Inhibition of biofilm formation, reduction of virulence factor production |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. researchgate.netyoutube.com Applying these tools to this compound could significantly shorten development timelines.

Emerging paradigms in this area include:

Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose novel and non-intuitive synthetic routes to the target molecule, potentially uncovering more efficient pathways than those conceived by human chemists. youtube.com These programs can analyze vast reaction databases to suggest starting materials and reaction conditions.

Property and Bioactivity Prediction: ML models, trained on large datasets of molecules with known properties, can predict the physicochemical properties and potential biological activities of this compound and its hypothetical derivatives. arxiv.orgnih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates.

Reaction Mechanism and Dynamics Simulation: ML can accelerate computationally intensive quantum mechanical simulations. rsc.org This would enable researchers to model the lactonization process in detail, understand the factors controlling stereoselectivity, and predict the outcomes of unexplored reaction conditions with greater accuracy.

| AI/ML Application | Objective | Required Data | Potential Impact |

|---|---|---|---|

| Retrosynthetic Planning | Discover novel, efficient synthetic routes | Large databases of chemical reactions | Reduced development time and cost for synthesis. youtube.com |

| Bioactivity Prediction | Identify likely biological targets and activities | Databases of compounds with known bioactivities (e.g., ChEMBL) | Focused and more efficient biological screening. nih.gov |

| Yield Optimization | Predict reaction yields for different catalysts and conditions | High-throughput experimentation (HTE) data | Improved efficiency and reduced waste in chemical synthesis. researchgate.net |

| Mechanism Elucidation | Simulate reaction pathways and transition states | Quantum chemical calculations for training data | Fundamental understanding of reactivity and selectivity. rsc.org |

Sustainable Production Strategies and Green Chemistry Initiatives

Driven by consumer preference for natural ingredients and increasing environmental regulations, the development of sustainable production methods is paramount. google.com Future research should prioritize green chemistry principles for the manufacturing of this compound.

Key initiatives include:

Biocatalytic Production: The use of whole-cell biocatalysts or isolated enzymes (e.g., reductases, lipases) can enable the production of the lactone from renewable feedstocks under mild conditions. google.com Engineering microorganisms like E. coli or yeast to express the necessary enzymatic pathways could lead to a scalable and sustainable fermentation-based process.

Synthesis from Renewable Feedstocks: Research should focus on synthetic routes that begin with bio-based starting materials, such as fatty acids derived from plant oils or carbohydrates from biomass.

CO₂ as a C1 Feedstock: An emerging and highly innovative strategy involves the utilization of carbon dioxide as a building block. For example, processes like the palladium-catalyzed telomerization of butadiene with CO₂ can produce functionalized lactones, offering a pathway to convert a greenhouse gas into a valuable chemical. rsc.org Exploring similar catalytic systems for the synthesis of this compound could represent a significant breakthrough in sustainable chemistry.

| Strategy | Principle | Example Feedstock | Key Benefit |

|---|---|---|---|

| Fermentation/Biocatalysis | Use of engineered microbes or isolated enzymes | Glucose, plant-derived fatty acids | Reduced energy consumption, high selectivity, "natural" label. google.com |

| Biomass Conversion | Chemical transformation of renewable materials | Lignocellulose, castor oil | Reduced reliance on petrochemicals |

| Carbon Capture & Utilization (CCU) | Incorporation of CO₂ into the molecular backbone | CO₂, bio-derived dienes | Valorization of a waste product, potential for negative carbon footprint. rsc.org |

Q & A

Basic: What are the standard synthesis protocols for (R)-6-Hexyltetrahydro-2H-pyran-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis of tetrahydropyran derivatives typically involves lactonization of hydroxy acids or cyclization of substituted diols. For this compound:

- Step 1 : Start with 6-hydroxyhexanoic acid under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to promote intramolecular esterification .

- Step 2 : Optimize temperature (80–120°C) and solvent polarity (e.g., toluene or DMF) to enhance cyclization efficiency .

- Step 3 : Introduce chiral catalysts (e.g., lipases or transition-metal complexes) to achieve enantioselectivity for the (R)-isomer .

- Validation : Monitor reaction progress via TLC or GC-MS, and confirm purity using HPLC with chiral columns (>98% enantiomeric excess) .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

- NMR : Use - and -NMR to identify key signals:

- δ 4.3–4.5 ppm (multiplet, pyran ring protons) .

- δ 1.2–1.6 ppm (hexyl chain CH₂ groups) .

- IR : Confirm lactone carbonyl stretch at ~1740 cm⁻¹ .

- X-ray crystallography : Resolve stereochemistry for the (R)-configuration .

- Mass spectrometry : Validate molecular ion peak at m/z 184.28 (C₁₁H₂₀O₂) .

Basic: How can researchers assess the purity of this compound?

Answer:

- HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- Melting point : Compare observed values (e.g., 25–28°C) with literature data to detect impurities .

- Karl Fischer titration : Quantify water content (<0.1% for anhydrous conditions) .

Advanced: How does the stereochemistry of the hexyl chain influence the compound’s physicochemical and biological properties?

Answer:

- Lipophilicity : The (R)-configuration enhances membrane permeability due to optimal hexyl chain orientation, as shown in logP calculations (experimental logP ≈ 3.2) .

- Biological activity : Enantioselective interactions with enzymes (e.g., esterases) can be evaluated via kinetic assays. For example, (R)-isomers may show 2–3× higher binding affinity in receptor studies .

- Thermodynamic stability : Differential scanning calorimetry (DSC) reveals the (R)-form has a higher melting enthalpy (∆H = 120 J/g) due to tighter crystal packing .

Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., cytochrome P450). Focus on van der Waals interactions between the hexyl chain and hydrophobic pockets .

- MD simulations : Simulate solvation effects in explicit water (AMBER or CHARMM force fields) to study conformational stability over 100-ns trajectories .

- QSAR : Correlate substituent effects (e.g., chain length) with bioactivity using descriptors like polar surface area or H-bond acceptor count .

Advanced: How can contradictions in reported synthetic yields (40–75%) be resolved?

Answer:

- Variable analysis : Compare catalysts (e.g., H₂SO₄ vs. enzyme-mediated), solvents (polar vs. nonpolar), and temperature gradients .

- Design of experiments (DoE) : Apply factorial design to identify critical parameters (e.g., catalyst loading >10 mol% improves yield to 70%) .

- Side-reaction mitigation : Use scavengers (e.g., molecular sieves) to remove water and shift equilibrium toward lactone formation .

Advanced: What in vitro assays are recommended to evaluate its biological activity?

Answer:

- Antimicrobial testing : Follow CLSI guidelines for MIC assays against S. aureus or E. coli using broth microdilution (concentration range: 1–100 µg/mL) .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) with IC₅₀ calculations .

- Enzyme inhibition : Measure IC₅₀ against lipoxygenase or acetylcholinesterase using spectrophotometric methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products